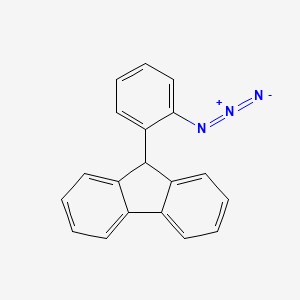
9-(2-Azidophenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Azidophenyl)-9H-fluorene: is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Azidophenyl)-9H-fluorene typically involves the introduction of the azido group to a fluorene derivative. One common method is the diazotization of 2-aminofluorene followed by the substitution with sodium azide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the successful formation of the azido group .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the explosive nature of azides .
化学反应分析
Types of Reactions:
Cycloaddition Reactions: 9-(2-Azidophenyl)-9H-fluorene can undergo cycloaddition reactions with alkenes and alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reagents such as triphenylphosphine in the Staudinger reaction.
Thermal Decomposition: Upon heating, the azido group can decompose to form a nitrene, which can further react to form various products depending on the reaction conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction: Triphenylphosphine is commonly used in the Staudinger reaction.
Thermal Decomposition: Controlled heating is required to safely decompose the azido group.
Major Products:
- Various nitrene-derived products from thermal decomposition .
Triazoles: from cycloaddition reactions.
Amines: from reduction reactions.
科学研究应用
Chemistry: 9-(2-Azidophenyl)-9H-fluorene is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of heterocycles and other nitrogen-containing compounds .
Biology and Medicine: In biological research, azides are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems without interfering with natural biological processes .
Industry: In materials science, azides are used in the development of polymers and other advanced materials. The ability to introduce azido groups into polymers can lead to materials with unique properties, such as improved thermal stability and reactivity .
作用机制
The primary mechanism by which 9-(2-Azidophenyl)-9H-fluorene exerts its effects is through the formation of reactive intermediates such as nitrenes. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
相似化合物的比较
Phenyl Azide: Similar in structure but lacks the fluorene moiety.
2-Azidophenylmethanol: Contains an azido group but has different reactivity due to the presence of a hydroxyl group.
2-Azidobenzenecarbaldehyde: Another azide with different functional groups affecting its reactivity.
Uniqueness: 9-(2-Azidophenyl)-9H-fluorene is unique due to the presence of both the azido group and the fluorene moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
属性
CAS 编号 |
74357-30-5 |
|---|---|
分子式 |
C19H13N3 |
分子量 |
283.3 g/mol |
IUPAC 名称 |
9-(2-azidophenyl)-9H-fluorene |
InChI |
InChI=1S/C19H13N3/c20-22-21-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H |
InChI 键 |
UESASOPHRURZJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=CC=C4N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


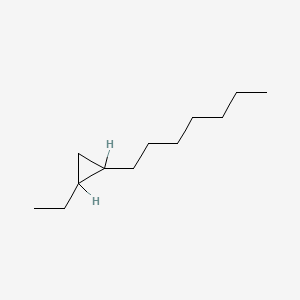
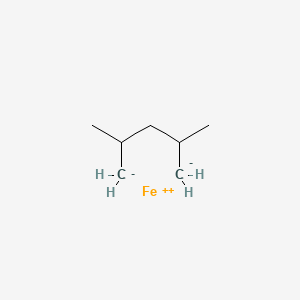

![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
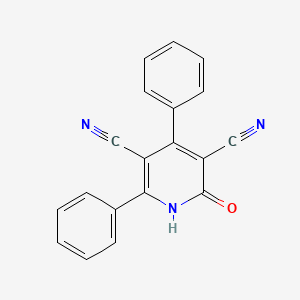

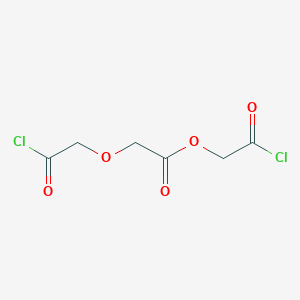
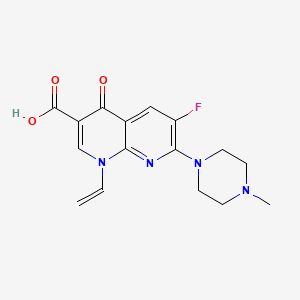

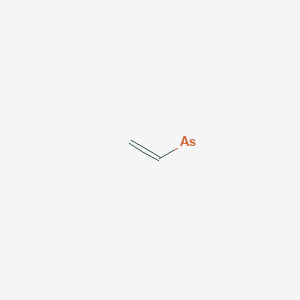

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)


